molecular formula C12H24N2O B13437047 4-(Methoxymethyl)-1,4'-bipiperidine

4-(Methoxymethyl)-1,4'-bipiperidine

Cat. No.: B13437047
M. Wt: 212.33 g/mol
InChI Key: JPBYTWZNZNXZMY-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxymethyl group in the 4-position of the bipiperidine structure adds unique chemical properties to this compound, making it of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Another approach involves the use of protecting groups to selectively functionalize the piperidine ringThe Boc group is then removed under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted piperidines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-1,4’-bipiperidine is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which influences its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

4-(methoxymethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H24N2O/c1-15-10-11-4-8-14(9-5-11)12-2-6-13-7-3-12/h11-13H,2-10H2,1H3

InChI Key

JPBYTWZNZNXZMY-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(CC1)C2CCNCC2

Origin of Product

United States

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